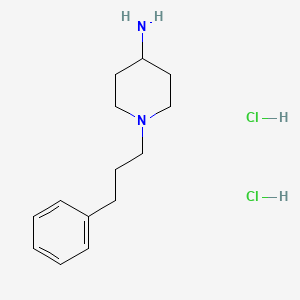

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves several steps:

Starting Materials: The synthesis typically begins with piperidine and 3-phenylpropylamine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol.

Industrial Production: In industrial settings, the compound is produced in bulk using similar synthetic routes but optimized for large-scale production.

Análisis De Reacciones Químicas

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Aplicaciones Científicas De Investigación

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in studies involving receptor binding and neurotransmitter activity.

Medicine: Research involving this compound often focuses on its potential therapeutic effects and mechanisms of action.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain receptors in the brain, influencing neurotransmitter activity.

Pathways Involved: It affects pathways related to dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Comparación Con Compuestos Similares

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride can be compared with other similar compounds:

Similar Compounds: Compounds such as 1-(3-Phenylpropyl)piperidin-4-ol and 1-(3-Phenylpropyl)piperidin-4-one share structural similarities.

Actividad Biológica

1-(3-Phenylpropyl)piperidin-4-amine dihydrochloride, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a phenylpropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula : C13H18Cl2N

Molecular Weight : 270.19 g/mol

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly the monoamine transporters. Research indicates that it may act as a modulator of dopamine and norepinephrine transporters, potentially influencing mood and behavior.

Key Mechanisms:

- Dopamine Transporter (DAT) Modulation : The compound shows affinity for DAT, which may contribute to its stimulant effects.

- Norepinephrine Transporter (NET) Interaction : It may also inhibit NET, enhancing norepinephrine levels in synaptic clefts.

Biological Effects

This compound exhibits several biological effects based on in vitro and in vivo studies:

1. Neuropharmacological Effects

- Stimulant Activity : In animal models, it has been shown to increase locomotor activity, indicative of stimulant properties.

- Antidepressant-like Effects : Studies suggest potential antidepressant effects through modulation of monoamine levels.

2. Cytotoxic Activity

Research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been tested against human cancer cell lines such as HeLa and MGC-803, showing varying degrees of inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

| HCT-116 | 11.57 ± 0.53 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neurotransmitter Interaction Study :

- Cytotoxicity Assessment :

- Behavioral Studies in Rodents :

Propiedades

IUPAC Name |

1-(3-phenylpropyl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.2ClH/c15-14-8-11-16(12-9-14)10-4-7-13-5-2-1-3-6-13;;/h1-3,5-6,14H,4,7-12,15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSPNIOWIBJMIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621320 |

Source

|

| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198896-19-4 |

Source

|

| Record name | 1-(3-Phenylpropyl)piperidin-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.